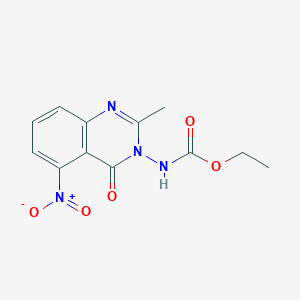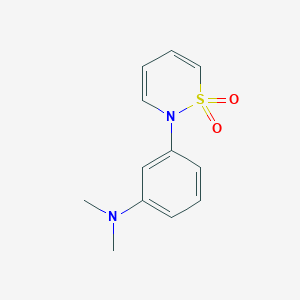
cyclohexyl N-(oxomethylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl N-(oxomethylidene)carbamate is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a carbamate moiety through an oxomethylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl N-(oxomethylidene)carbamate typically involves the reaction of cyclohexylamine with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cyclohexylamine+Carbamoyl Chloride→Cyclohexyl N-(oxomethylidene)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of cyclohexylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or alcohols replace the oxomethylidene group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products:
Oxidation: Cyclohexyl N-(hydroxymethylidene)carbamate.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl N-(oxomethylidene)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which cyclohexyl N-(oxomethylidene)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Cyclohexyl N-(oxomethylidene)carbamate can be compared with other carbamate derivatives such as:
Cyclohexyl N-(hydroxymethylidene)carbamate: Similar structure but with a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
Phenyl N-(oxomethylidene)carbamate: Contains a phenyl group instead of a cyclohexyl group, which affects its physical properties and reactivity.
Methyl N-(oxomethylidene)carbamate: A simpler structure with a methyl group, often used as a reference compound in studies.
Propiedades
IUPAC Name |
cyclohexyl N-(oxomethylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZGRDOLVLXKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-2-[(E)-2-(4-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039957.png)

![[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate](/img/structure/B8039966.png)
![Methyl 2-[2,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate](/img/structure/B8039969.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride](/img/structure/B8039986.png)





![9-phenyl-7,8-dihydro-6H-pyrimido[2,1-b][1,3,5]thiadiazin-5-ium-2,4-dione;chloride](/img/structure/B8040040.png)


